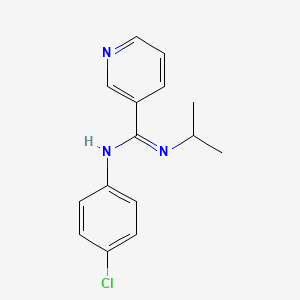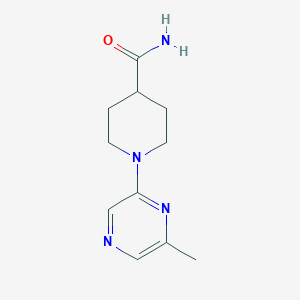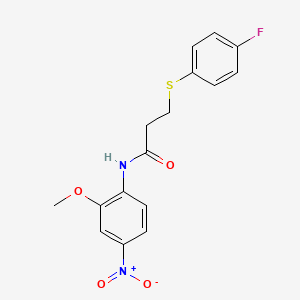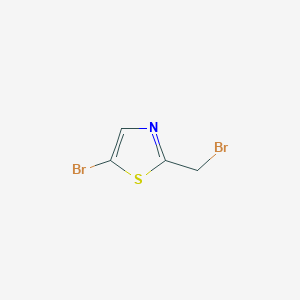![molecular formula C17H17NO2 B2847663 N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide CAS No. 2305548-15-4](/img/structure/B2847663.png)
N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP belongs to the family of α,β-unsaturated amides, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerase II and protein kinase B. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. In addition, this compound has been reported to possess anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide in lab experiments is its high potency and selectivity against cancer cells. In addition, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the research on N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide. One potential direction is to investigate the use of this compound in combination with other chemotherapeutic agents to enhance its efficacy against cancer cells. Another direction is to explore the potential applications of this compound in other fields, such as material science, where it may be used as a building block for the synthesis of new materials with unique properties. Finally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential toxicity in vivo.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its high potency and selectivity against cancer cells make it a valuable tool for the development of new chemotherapeutic agents. However, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity in vivo.
Synthesis Methods
N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide can be synthesized using a multistep reaction involving the condensation of 2-methyl-3-phenoxymethylbenzaldehyde and propargylamine followed by the reduction of the resulting imine. The final product is obtained by the addition of acetic anhydride.
Scientific Research Applications
N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been shown to exhibit significant antitumor activity against various cancer cell lines. In addition, this compound has been reported to possess anti-inflammatory, anti-oxidant, and anti-microbial properties.
properties
IUPAC Name |
N-[2-methyl-3-(phenoxymethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-3-17(19)18-16-11-7-8-14(13(16)2)12-20-15-9-5-4-6-10-15/h3-11H,1,12H2,2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTOCNZKFFJGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C=C)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2847581.png)


![1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2847584.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2847586.png)
![2-(3,4-dimethylphenyl)-N~8~-(3-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2847588.png)

![3-benzyl-7-((3-methoxybenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2847592.png)
![8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2847593.png)


![4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2847601.png)
